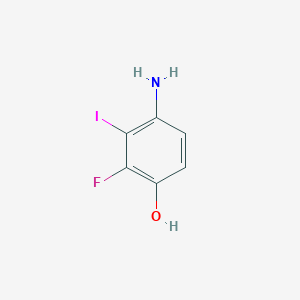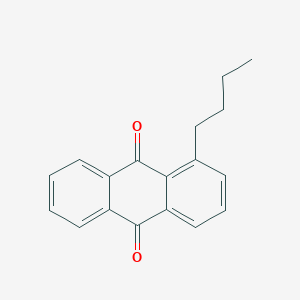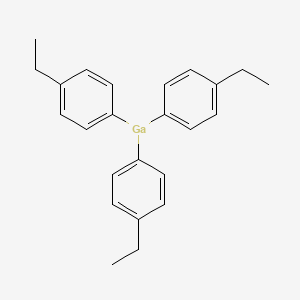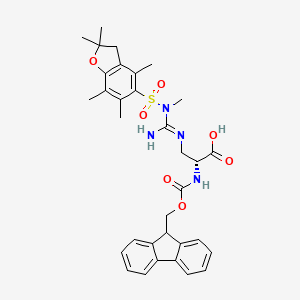
Fmoc-D-Alg(Me,Pbf)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Alg(Me,Pbf)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of D-alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a pentamethylbenzyl (Pbf) protecting group. These modifications make it useful in solid-phase peptide synthesis (SPPS) for the creation of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alg(Me,Pbf)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is usually done by reacting D-alanine with Fmoc-chloride in the presence of a base like sodium carbonate.
Methylation: The carboxyl group of the protected D-alanine is methylated using a methylating agent such as diazomethane.
Protection of the Carboxyl Group: The carboxyl group is then protected with the Pbf group, typically using Pbf-chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Pbf groups can be removed under specific conditions to reveal the free amino and carboxyl groups, respectively. Fmoc is typically removed using a base like piperidine, while Pbf is removed using strong acids like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf removal.
Coupling: HBTU, DIC, or similar coupling reagents in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields D-alanine with a free amino and carboxyl group.
Peptide Chains: Coupling reactions yield longer peptide chains, which can be further modified or used in various applications.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research and therapeutic purposes.
Solid-Phase Peptide Synthesis (SPPS): Essential in SPPS for creating peptides with high precision and purity.
Biology:
Protein Engineering: Used to create modified proteins for studying structure-function relationships.
Enzyme Inhibition Studies: Modified peptides can be used to study enzyme inhibition and interaction.
Medicine:
Drug Development: Peptides synthesized using Fmoc-D-Alg(Me,Pbf)-OH can be used in the development of peptide-based drugs.
Diagnostic Tools: Modified peptides can be used in diagnostic assays and imaging.
Industry:
Biotechnology: Used in the production of therapeutic proteins and peptides.
Pharmaceuticals: Essential in the synthesis of peptide-based pharmaceuticals.
Mechanism of Action
Mechanism: The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using Fmoc-D-Alg(Me,Pbf)-OH can have various mechanisms of action depending on their sequence and structure.
Molecular Targets and Pathways:
Enzymes: Peptides can target specific enzymes, inhibiting or modulating their activity.
Receptors: Peptides can bind to receptors on cell surfaces, triggering specific cellular responses.
Signaling Pathways: Peptides can modulate signaling pathways, affecting cellular processes like growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Fmoc-D-Ala-OH: A simpler derivative of D-alanine with only the Fmoc protecting group.
Fmoc-D-Alg(Me)-OH: Similar but lacks the Pbf protecting group.
Fmoc-D-Alg(Pbf)-OH: Similar but lacks the methyl group.
Uniqueness:
Multiple Protecting Groups: The presence of both Fmoc and Pbf protecting groups allows for selective deprotection and modification.
Methyl Group: The methyl group can influence the compound’s reactivity and the properties of the resulting peptides.
This structure should provide a comprehensive overview of Fmoc-D-Alg(Me,Pbf)-OH. For specific details, consulting scientific literature and research articles would be beneficial.
Properties
Molecular Formula |
C33H38N4O7S |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
(2R)-3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)/t27-/m1/s1 |
InChI Key |
ZDTFXRWVNQSZQP-HHHXNRCGSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


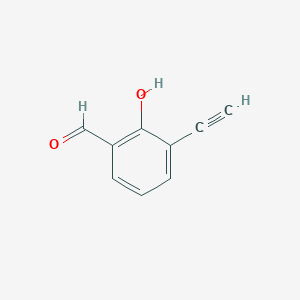
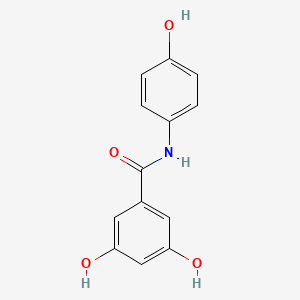

![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
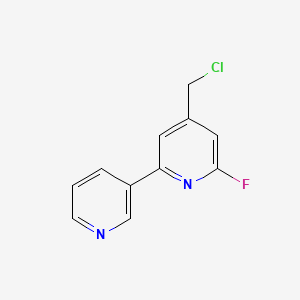

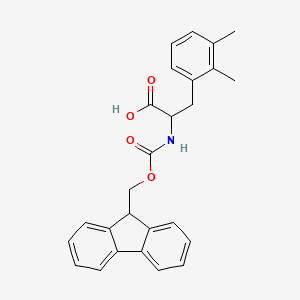

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
